molecular formula C10H22O3 B1297167 Triethyl Orthobutyrate CAS No. 24964-76-9

Triethyl Orthobutyrate

Cat. No. B1297167
CAS RN: 24964-76-9
M. Wt: 190.28 g/mol
InChI Key: KOPMZTKUZCNGFY-UHFFFAOYSA-N
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Description

Triethyl Orthobutyrate is a chemical compound with the molecular formula C10H22O3 . It is used as an intermediate in pharmaceutical chemical and organic synthesize . It can react with N-benzoyl-glycine in the presence of 4-(dimethylamino)pyridine and acetic anhydride to produce 4-(1-ethoxy-propylidene)-2-phenyl-4H-oxazol-5-one .


Synthesis Analysis

Triethyl Orthobutyrate is commonly used in the Claisen rearrangement to construct new C-C bonds . It can react with pyrrole and chloroacetic acid to form 1,1,1-[tri-(pyrrol-2-yl)]propane . The mechanism proceeds with TEOF 1 activated by the N 3 -coordinated Cu (II)Nano-catalyst followed by the attack of amine 16 on TEOF, which results in the formation of an amide acetal intermediate .


Molecular Structure Analysis

The molecular structure of Triethyl Orthobutyrate is represented by the IUPAC name 1,1,1-triethoxybutane . The InChI representation is InChI=1S/C10H22O3/c1-5-9-10(11-6-2,12-7-3)13-8-4/h5-9H2,1-4H3 . The Canonical SMILES representation is CCCC(OCC)(OCC)OCC .


Chemical Reactions Analysis

Triethyl Orthobutyrate is involved in one-pot reactions with amines as valuable and efficient reagents for carrying out two-, three- or four-component organic reactions . It is also used in the Claisen rearrangement to construct new C-C bonds .


Physical And Chemical Properties Analysis

Triethyl Orthobutyrate is a clear colorless liquid . The molecular weight is 190.28 g/mol . It has a computed XLogP3 value of 2.3, indicating its lipophilicity . It has no hydrogen bond donor count and has a hydrogen bond acceptor count of 3 . The topological polar surface area is 27.7 Ų .

Safety And Hazards

Triethyl Orthobutyrate is classified as a flammable liquid and vapour. It causes skin irritation and serious eye irritation . It is advised to keep away from heat/sparks/open flames/hot surfaces and to use personal protective equipment. It should be stored in a well-ventilated place .

properties

IUPAC Name

1,1,1-triethoxybutane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22O3/c1-5-9-10(11-6-2,12-7-3)13-8-4/h5-9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOPMZTKUZCNGFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(OCC)(OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90327334
Record name Triethyl Orthobutyrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90327334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Triethyl Orthobutyrate

CAS RN

24964-76-9
Record name Triethyl Orthobutyrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90327334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1,1-triethoxybutane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

The general procedure of Example 11 is repeated but replacing the β-oxo-2-thiophenepropionitrile and triethyl orthoacetate employed in that example with equivalent amounts of 5-methyl-β-oxo-3-thiophenepropionitrile and triethyl orthobutyrate whereby there is obtained the title compound in equally good yield.
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5-methyl-β-oxo-3-thiophenepropionitrile
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
21
Citations
JK Annor-Gyamfi, RA Bunce - Molecules, 2019 - mdpi.com
… The lone exception was the attempted conversion of 5 to 17c with triethyl orthobutyrate (c), which gave an inseparable mixture of the benzoxazinone and dihydro product under all …
Number of citations: 5 www.mdpi.com
Y Nakayama, Y Maeda, M Kotatsu… - … A European Journal, 2016 - Wiley Online Library
… After extensive investigation, the Johnson-type Claisen rearrangement with triethyl orthobutyrate and m-cresol at 140 C proved to be effective to afford an inseparable mixture of two …
JH Ng, AV Dolzhenko - Tetrahedron, 2023 - Elsevier
… We also attempted to involve in the reaction various orthoesters such as triethyl orthoacetate, triethyl orthopropionate, triethyl orthobutyrate, trimethyl orthovalerate, and trimethyl …
Number of citations: 0 www.sciencedirect.com
CR Costin, CJ Morrow, H Rapoport - The Journal of Organic …, 1976 - ACS Publications
… peated using 16 and triethyl orthobutyrate the product formed was … -6; triethyl orthobutyrate, 24964-76-9; triethyloxonium tetrafluoroborate, 368-39-8; N,N- dimethylbutyramide, 760-79-2. …
Number of citations: 15 pubs.acs.org
BK Trivedi, RF Bruns - Journal of medicinal chemistry, 1988 - ACS Publications
… A reaction mixture of 5 g of 2-chloro-3-hydrazinoquinoxaline10 in 15 mL of triethyl orthobutyrate was heated at 100 C for 3 h. Upon cooling, the precipitated solid was filtered, washed …
Number of citations: 65 pubs.acs.org
WS Putro, Y Munakata, S Ijima, S Shigeyasu… - Journal of CO2 …, 2022 - Elsevier
The combination of a CeO 2 catalyst and ethanol effectively promotes the direct synthesis of diethyl carbonate (DEC) from CO 2 and an orthoester. The reaction temperature, initial CO 2 …
Number of citations: 5 www.sciencedirect.com
P Tsakotellis, HL Johnson, WA Skinner… - Journal of …, 1971 - Elsevier
… Triethyl orthobutyrate was prepared by alcoholysis of 1,l-dichlorobutyldiethylamine, which was prepared from the N,N-diethylbutyramide and phosgene. Biological Evaluation-…
Number of citations: 5 www.sciencedirect.com
JT Gavin, JK Annor-Gyamfi, RA Bunce - Molecules, 2018 - mdpi.com
Quinazolin-4(3H)-ones have been prepared in one step from 2-aminobenzamides and orthoesters in the presence of acetic acid. Simple 2-aminobenzamides were easily converted to …
Number of citations: 16 www.mdpi.com
B Podanyi, I Hermecz, A Horvath - The Journal of Organic …, 1986 - ACS Publications
… A mixture of the aminoheterocycle (10 mmol), malononitrile (10 mmol), and triethyl orthoformate, triethyl orthoacetate, triethyl orthopropionate, or triethyl orthobutyrate (11 mmol) was …
Number of citations: 19 pubs.acs.org
FPL Lim, LY Tan, ERT Tiekink, AV Dolzhenko - RSC advances, 2018 - pubs.rsc.org
… 5a–f and 5g–l obtained from triethyl orthoacetate and triethyl orthopropionate, respectively, were substantially higher than those of 5m–r and 5s–x prepared using triethyl orthobutyrate …
Number of citations: 10 pubs.rsc.org

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